molecular formula C12H17NO4S B8361849 4-Hexylsulfonyl-nitrobenzene

4-Hexylsulfonyl-nitrobenzene

Cat. No. B8361849
M. Wt: 271.33 g/mol
InChI Key: VBQWIXQJKCRRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379819

Procedure details

The following are obtained analogously: 4-hexylsulfonyl-nitrobenzene, melting point 44°-46° C.; 2-methylsulfonyl-nibrobenzene, melting point 104°-106° C., boiling point 215°-218° C. (0.25 mm Hg); 2,4-bis-isobutylsulfonylnitrobenzene, melting point 165°-167° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-bis-isobutylsulfonylnitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:7]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1)(=[O:9])=[O:8])CCCCC.C(S(C1C=C(S(CC(C)C)(=O)=O)C=CC=1[N+]([O-])=O)(=O)=O)C(C)C>>[CH3:1][S:7]([C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
2,4-bis-isobutylsulfonylnitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)CC(C)C)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following are obtained analogously

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.